molecular formula C24H23BrN6O6 B12712366 N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide CAS No. 84012-50-0

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide

Cat. No.: B12712366
CAS No.: 84012-50-0
M. Wt: 571.4 g/mol
InChI Key: OBMMRQSZTMLKAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formaldehyde, reaction products with ethylenediamine, involves the reaction of formaldehyde with ethylenediamine under controlled conditions. The reaction typically occurs in an aqueous medium, where formaldehyde acts as an electrophile and ethylenediamine as a nucleophile. The reaction is exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of ethylenediamine, with constant stirring and temperature monitoring. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, reaction products with ethylenediamine, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Formaldehyde, reaction products with ethylenediamine, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of formaldehyde, reaction products with ethylenediamine, involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and stabilization of these biomolecules. This property is particularly useful in biochemical studies and industrial applications where stabilization of materials is required .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to formaldehyde, reaction products with ethylenediamine, include:

  • Formaldehyde, reaction products with diethylenetriamine
  • Formaldehyde, reaction products with triethylenetetramine
  • Formaldehyde, reaction products with tetraethylenepentamine

Uniqueness

What sets formaldehyde, reaction products with ethylenediamine, apart from its similar compounds is its specific molecular structure and reactivity. The presence of ethylenediamine provides unique nucleophilic sites that allow for specific interactions and reactions not observed with other amines. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

CAS No.

84012-50-0

Molecular Formula

C24H23BrN6O6

Molecular Weight

571.4 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide

InChI

InChI=1S/C24H23BrN6O6/c1-3-29(11-12-37-19-7-5-4-6-8-19)17-9-10-21(22(14-17)26-16(2)32)27-28-24-20(25)13-18(30(33)34)15-23(24)31(35)36/h4-10,13-15H,3,11-12H2,1-2H3,(H,26,32)

InChI Key

OBMMRQSZTMLKAS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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